molecular formula C13H14F3N3O3 B2941591 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide CAS No. 329064-15-5

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No. B2941591
CAS RN: 329064-15-5
M. Wt: 317.268
InChI Key: XDLPTRXKGJMEAX-UHFFFAOYSA-N
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Description

“1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide” is a compound with the CAS Number: 329064-15-5 . It has a molecular weight of 317.27 . The IUPAC name for this compound is 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14F3N3O3/c14-13(15,16)9-1-2-10(11(7-9)19(21)22)18-5-3-8(4-6-18)12(17)20/h1-2,7-8H,3-6H2,(H2,17,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 317.27 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability under various conditions would typically be determined experimentally.

Scientific Research Applications

Inhibitors of Soluble Epoxide Hydrolase

Research has identified piperidine-4-carboxamide derivatives as potential inhibitors of soluble epoxide hydrolase, an enzyme involved in the metabolism of fatty acids and inflammatory processes. These inhibitors were found through high-throughput screening, with the triazine heterocycle being a critical functional group for high potency and selectivity. Phenyl group substitution in these compounds was important for reducing clearance and establishing good oral exposure. These findings suggest the potential application of such compounds in investigating various disease models through in vivo studies (R. Thalji et al., 2013).

Hydrogen Bonding in Proton-Transfer Compounds

Another study explored the hydrogen bonding and crystal structures of proton-transfer compounds involving piperidine-4-carboxamide and nitro-substituted benzoic acids. These compounds demonstrated diverse hydrogen-bonded structures, which could be one-dimensional, two-dimensional, or three-dimensional, depending on the specific nitro-substituted benzoic acid used. Such structural insights are valuable for the development of new materials and for understanding molecular assembly processes (Graham Smith & U. Wermuth, 2010).

Enaminones in Heterocyclic Syntheses

Enaminones, compounds related to piperidine-4-carboxamide, have been used as building blocks in the synthesis of heterocyclic compounds. A study reinvestigated the structures of reaction products of enaminones with malononitrile, proposing a novel route to dihydropyridazine-4-carboxylic acids. This research opens up new pathways for synthesizing heterocyclic compounds, which are often found in pharmaceuticals, agrochemicals, and dyes (Abdulaziz Alnajjar et al., 2008).

properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O3/c14-13(15,16)9-1-2-10(11(7-9)19(21)22)18-5-3-8(4-6-18)12(17)20/h1-2,7-8H,3-6H2,(H2,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLPTRXKGJMEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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